2,2,2-Trifluoroethyl 6-[4-(diphenylmethyl)piperazin-1-yl]pyridine-3-carboxylate
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Overview
Description
2,2,2-Trifluoroethyl 6-[4-(diphenylmethyl)piperazin-1-yl]pyridine-3-carboxylate is a complex organic compound with a unique structure that includes a trifluoroethyl group, a diphenylmethyl piperazine moiety, and a pyridine carboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl 6-[4-(diphenylmethyl)piperazin-1-yl]pyridine-3-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the pyridine carboxylate core, followed by the introduction of the piperazine moiety and finally the trifluoroethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl 6-[4-(diphenylmethyl)piperazin-1-yl]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
2,2,2-Trifluoroethyl 6-[4-(diphenylmethyl)piperazin-1-yl]pyridine-3-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a ligand for studying receptor-ligand interactions.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It might be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoroethyl 6-[4-(diphenylmethyl)piperazin-1-yl]pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity, which can lead to various biological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,2,2-Trifluoroethyl 6-[4-(diphenylmethyl)piperazin-1-yl]pyridine-3-carboxylate include other trifluoroethyl-substituted pyridines and piperazine derivatives. These compounds may share some structural features but differ in their specific functional groups and overall properties.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which can confer distinct chemical and biological properties
Properties
IUPAC Name |
2,2,2-trifluoroethyl 6-(4-benzhydrylpiperazin-1-yl)pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24F3N3O2/c26-25(27,28)18-33-24(32)21-11-12-22(29-17-21)30-13-15-31(16-14-30)23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-12,17,23H,13-16,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSWRSMFVGHWHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C(=O)OCC(F)(F)F)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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